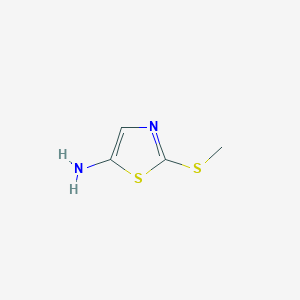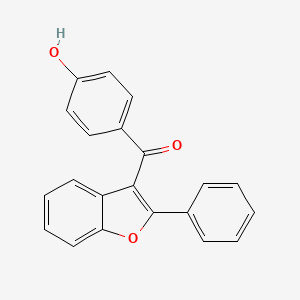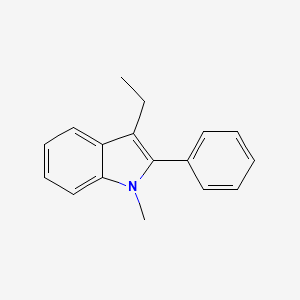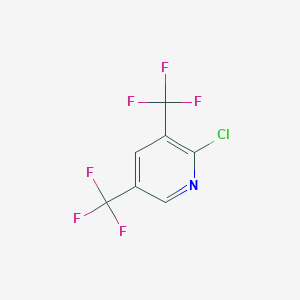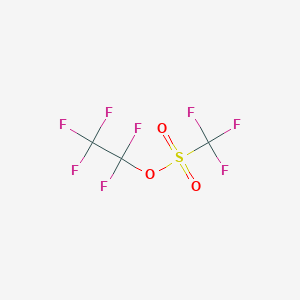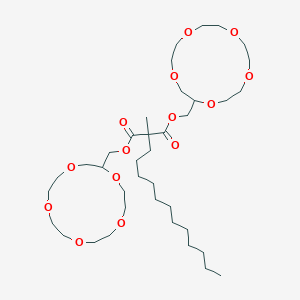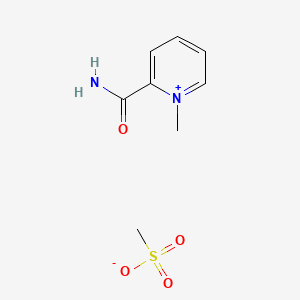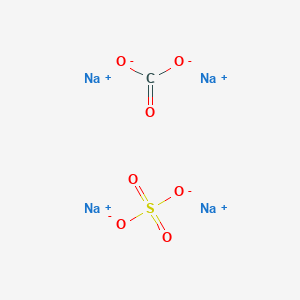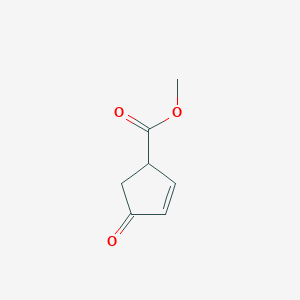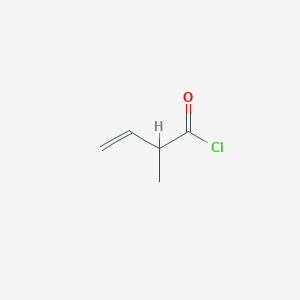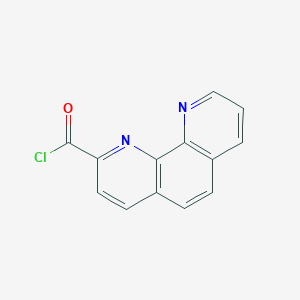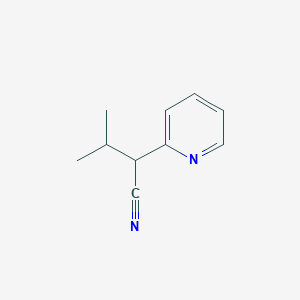
3-methyl-2-pyridin-2-yl-butyronitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-2-pyridin-2-yl-butyronitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-CN) attached to a butane chain, which is further substituted with a pyridine ring at the second position and a methyl group at the third position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-pyridin-2-yl-butyronitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-bromopyridine with 3-methyl-2-butanone in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired nitrile compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
3-methyl-2-pyridin-2-yl-butyronitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions on the pyridine ring.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives, depending on the electrophile used.
科学研究应用
3-methyl-2-pyridin-2-yl-butyronitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 3-methyl-2-pyridin-2-yl-butyronitrile depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.
相似化合物的比较
Similar Compounds
2-Methyl-3-(pyridin-2-yl)butanenitrile: Similar structure but with different substitution pattern.
3-Methyl-2-(pyridin-3-yl)butanenitrile: Pyridine ring substituted at a different position.
3-Methyl-2-(pyridin-4-yl)butanenitrile: Pyridine ring substituted at the fourth position.
Uniqueness
3-methyl-2-pyridin-2-yl-butyronitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. The position of the pyridine ring and the methyl group can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds.
属性
CAS 编号 |
32081-58-6 |
|---|---|
分子式 |
C10H12N2 |
分子量 |
160.22 g/mol |
IUPAC 名称 |
3-methyl-2-pyridin-2-ylbutanenitrile |
InChI |
InChI=1S/C10H12N2/c1-8(2)9(7-11)10-5-3-4-6-12-10/h3-6,8-9H,1-2H3 |
InChI 键 |
AXKIKQXQOGBGKD-UHFFFAOYSA-N |
SMILES |
CC(C)C(C#N)C1=CC=CC=N1 |
规范 SMILES |
CC(C)C(C#N)C1=CC=CC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-methyl-7-thia-3,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene](/img/structure/B1625708.png)
